N-phenylbenzohydrazide
Description
General Overview of Hydrazides in Organic Chemistry
Hydrazides represent a class of organic compounds that feature a nitrogen-nitrogen single bond with at least one acyl group attached to a nitrogen atom. chemeurope.com The core functional group is typically represented as -C(=O)NHNH₂. mdpi.com These compounds are derivatives of hydrazine (B178648) (N₂H₄) and are commonly synthesized through the reaction of esters or acid chlorides with hydrazine. ontosight.aiwikipedia.org Unlike their parent, hydrazine, which is basic, hydrazides are generally non-basic due to the electron-withdrawing inductive effect of the adjacent acyl group. wikipedia.org
In the field of organic synthesis, hydrazides are recognized as highly versatile intermediates. ontosight.ai They serve as crucial building blocks for the synthesis of a wide array of organic molecules, including various pharmaceuticals, agrochemicals, and dyes. mdpi.comontosight.ai Their utility is particularly prominent in the construction of diverse heterocyclic compounds, such as five, six, or seven-membered rings containing one or more heteroatoms. mdpi.comsciforum.net The chemical reactivity of hydrazides is characterized by their ability to undergo keto-enol tautomerism, existing predominantly in the keto form in the solid state but often in equilibrium between keto and enol forms in solution. mdpi.comsciforum.net This reactivity makes them valuable synthons for organic chemists exploring new molecular architectures with potential industrial and pharmacological applications. mdpi.com
Significance of the N-Phenylbenzohydrazide Scaffold in Academic Investigations
This compound (C₁₃H₁₂N₂O) is a specific hydrazide that has garnered considerable attention in academic research. ontosight.aismolecule.com Its molecular framework, consisting of a benzoyl group and a phenyl group attached to the hydrazide core, serves as a versatile scaffold for the development of novel compounds with a broad spectrum of applications. smolecule.comontosight.ai The synthesis of the parent compound can be achieved through the reaction of benzoic acid with phenylhydrazine (B124118) ontosight.ai or by using benzoyl chloride and phenylhydrazine. evitachem.com
The significance of the this compound scaffold is most pronounced in medicinal chemistry, where it has been identified as a "privileged structure" for designing new therapeutic agents. Researchers have extensively modified this core to explore various biological activities.
| Biological Activity | Target/Context | Research Findings Summary | Citations |
| Antifungal | Candida albicans (including fluconazole-resistant strains) | A study involving 52 synthesized N'-phenylhydrazides found that several compounds exhibited potent activity. Three derivatives, in particular, were highlighted as promising novel antifungal agents. nih.gov | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Derivatives have been designed as selective COX-2 inhibitors. One study reported weak to moderate COX-2 inhibition with high selectivity over COX-1. psu.ac.thsmolecule.com | psu.ac.thsmolecule.com |
| Tyrosinase Inhibition | Mushroom Tyrosinase | N'-phenylbenzohydrazide demonstrated potent inhibitory activity against tyrosinase, with an IC₅₀ value of 10.5 μM, which is more potent than the standard inhibitor kojic acid (IC₅₀ = 44.6 μM). vjs.ac.vn | vjs.ac.vn |
| Antileishmanial | Leishmania amazonensis | A series of anthranyl phenylhydrazide derivatives were synthesized, with some compounds showing good activity against the parasite's promastigote form. nih.gov | nih.gov |
| Antioxidant | Superoxide anion radical / Glutathione Peroxidase (GPx) | N-phenylalkanehydrazides showed significant radical scavenging activity and spontaneous binding with the antioxidant enzyme GPx. benthamdirect.com | benthamdirect.com |
| Anticancer | N-Myc and AURKA | The N′-phenylbenzohydrazide scaffold has been noted for its potential in interacting with DNA E-boxes, relevant to the inhibition of oncogenic proteins. scispace.com | scispace.com |
Beyond medicinal applications, the this compound structure is a valuable precursor in organic synthesis for creating more complex molecules like benzimidazoles. smolecule.com It has also been employed as a derivatization reagent in analytical chemistry to enhance the detection of carbonyl compounds. smolecule.com In materials science, its derivatives are explored for their potential as corrosion inhibitors and in the development of new polymeric materials. smolecule.com
Structural studies are crucial for understanding the scaffold's properties and for rational drug design. The conformation of this compound derivatives has been examined in both solution and solid states, revealing that they can exist in either cis or trans conformations around the tertiary amide bond. psu.ac.th X-ray crystallography has been used to determine the precise three-dimensional structure of several derivatives, providing key insights into their molecular geometry. mdpi.comasianpubs.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 8.7338(1) |
| b (Å) | 24.5602(3) |
| c (Å) | 9.6929(1) |
| β (°) ** | 113.186(2) |
| Volume (ų) ** | 1911.23(4) |
| Z | 4 |
| Data sourced from a single-crystal X-ray diffraction study. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXDWHPYQPMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302090 | |
| Record name | N-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-45-3 | |
| Record name | Benzoic acid, 1-phenylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC148504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N Phenylbenzohydrazide
Classical and Conventional Synthetic Routes to N-Phenylbenzohydrazide
The synthesis of this compound has been historically achieved through several reliable and well-established chemical reactions. These classical methods remain fundamental in organic synthesis and provide a strong basis for the production of this and related hydrazide compounds.
Condensation Reactions Utilizing Phenylhydrazine (B124118) and Benzoic Acid Derivatives
A primary and straightforward method for synthesizing this compound is the condensation reaction between phenylhydrazine and a benzoic acid derivative. ontosight.ai This reaction typically involves heating phenylhydrazine with benzoic acid, which can be catalyzed by an acid such as acetic acid or sulfuric acid to facilitate the removal of a water molecule and drive the reaction forward. ontosight.ai
Alternatively, esters of benzoic acid, like methyl benzoate (B1203000) or ethyl benzoate, can be used. In this variation, phenylhydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the alcohol (methanol or ethanol). This transamidation reaction can be promoted by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
Table 1: Condensation Reaction Approaches
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Byproduct |
|---|---|---|---|---|
| Phenylhydrazine | Benzoic Acid | Acetic Acid / Sulfuric Acid | This compound | Water |
| Phenylhydrazine | Methyl Benzoate | Heat | This compound | Methanol |
| Phenylhydrazine Hydrochloride | Benzoic Acid | EDCI / HOBt | This compound | - |
Reactions Involving Acid Chlorides and Phenylhydrazine
A highly efficient and common method for preparing this compound is the reaction between phenylhydrazine and benzoyl chloride. nih.govvjs.ac.vn This method, a classic example of the Schotten-Baumann reaction, is known for its high yields and is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. chemistnotes.combyjus.comdoubtnut.com
The reaction is often performed in a two-phase system, comprising an organic solvent (like dimethylformamide, diethyl ether, or dichloromethane) and an aqueous base solution (commonly 10% sodium hydroxide). vjs.ac.vnchemistnotes.comwikipedia.org Pyridine (B92270) can also be used as the base. vjs.ac.vnbyjus.com The base plays a crucial role by neutralizing the generated HCl, which prevents the protonation of the amine reactant and shifts the equilibrium towards the product. byjus.com The procedure involves the slow addition of benzoyl chloride to a cooled mixture of phenylhydrazine and the base, followed by vigorous stirring. vjs.ac.vnchemistnotes.com
Table 2: Schotten-Baumann Reaction for this compound Synthesis
| Amine | Acid Chloride | Base | Solvent | Key Feature |
|---|---|---|---|---|
| Phenylhydrazine | Benzoyl Chloride | aq. Sodium Hydroxide (B78521) | Dichloromethane (B109758) / Water | Biphasic system neutralizes HCl byproduct. wikipedia.org |
| Phenylhydrazine | Benzoyl Chloride | Pyridine | Dimethylformamide (DMF) | Pyridine acts as both base and catalyst. vjs.ac.vn |
Synthesis from Isatoic Anhydride (B1165640) Precursors
An alternative route to synthesizing hydrazide derivatives involves the use of isatoic anhydride. nih.govsmolecule.com This precursor, when reacted with phenylhydrazine, can yield 2-amino-N'-phenylbenzohydrazide. The reaction typically involves refluxing a mixture of isatoic anhydride and phenylhydrazine in a solvent such as ethanol (B145695). nih.gov For instance, reacting isatoic anhydride with phenylhydrazine in ethanol under reflux for two hours has been reported to produce the desired product in an 80% yield. nih.gov This method provides a pathway to this compound derivatives that are substituted on the benzene (B151609) ring originating from the anhydride. nih.govsmolecule.com
Advanced Synthetic Approaches and Optimized Reaction Conditions
Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and optimized methods for the synthesis of this compound. These approaches focus on the use of catalysts and the reduction or elimination of solvents.
Catalytic Protocols in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound and its derivatives, various catalytic systems have been explored.
In the Schotten-Baumann reaction, phase-transfer catalysts (PTC) like quaternary ammonium (B1175870) salts can significantly accelerate the reaction rate. jchemlett.com Metal-based catalysts have also been investigated. For example, zinc ferrite (B1171679) has been used as a catalyst in the Schotten-Baumann reaction of aniline (B41778) with benzoyl chloride, suggesting its potential applicability for hydrazine (B178648) reactions as well. jchemlett.com Furthermore, photocatalysis has emerged as a novel approach. The synthesis of N,N-disubstituted hydrazides has been achieved using an iridium-based photocatalyst under blue LED irradiation. rsc.org
Solvent-Free and Catalyst-Free Methodologies
In alignment with the principles of green chemistry, methods that eliminate the need for solvents and catalysts are highly desirable. researchgate.net Such approaches reduce waste, simplify purification, and are often more atom-economical. beilstein-journals.org
Solvent-free synthesis of this compound can be achieved through mechanochemistry, where reactants are ground together in a mortar and pestle, or by using high-hydrostatic pressure (HHP) which can promote reactions at room temperature without any catalyst. researchgate.netbeilstein-journals.org For example, the acylation of amines has been shown to occur rapidly and in high yield under HHP conditions. beilstein-journals.org
Microwave-assisted synthesis is another powerful technique that often allows for catalyst-free conditions. thieme-connect.com Heating a mixture of reactants with microwave irradiation can dramatically reduce reaction times and improve yields, providing a clean and efficient route to the desired product. thieme-connect.com Researchers have successfully increased product yields in some reactions by raising the temperature under solvent- and catalyst-free conditions. beilstein-journals.org
Influence of Ultrasound Irradiation on Reaction Efficiency
The application of ultrasound irradiation in organic synthesis has been recognized as a green chemistry tool that can enhance reaction rates, improve yields, and allow for milder reaction conditions. researchgate.netnih.gov This technique, known as sonochemistry, utilizes acoustic cavitation to accelerate chemical transformations. nih.gov For the synthesis of hydrazides and related nitrogen-containing heterocycles, ultrasound has often proven superior to conventional methods in terms of reaction time and yields. nih.govnih.gov For instance, the Claisen-Schmidt condensation of nitroacetophenones and nitrobenzaldehydes under ultrasonic irradiation resulted in yields between 56% and 92%, demonstrating an improvement in efficiency over traditional magnetic stirring. researchgate.net Similarly, an efficient synthesis of N,N-bis(phenacyl)anilines was achieved by condensing anilines with α-bromoacetophenones under ultrasound irradiation, leading to high yields (73-83%) in significantly reduced reaction times (30-45 minutes). bas.bg
However, the efficacy of ultrasound is not universal for all reactions involving hydrazide synthesis. In a study focused on the synthesis of phenylbenzohydrazides from isatoic anhydride and various phenylhydrazines, attempts to reduce reaction times and improve yields using ultrasound irradiation were reported to be unsuccessful. nih.gov The conventional heating method, refluxing in ethanol for two hours, remained the optimized condition to afford the desired phenylbenzohydrazide products. nih.gov This highlights that the influence of ultrasound is highly dependent on the specific substrates and reaction mechanism.
Below is a table comparing conventional and ultrasound-assisted methods for related syntheses, illustrating the variable impact of sonication.
| Reaction | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Synthesis of Triazole Derivatives | Conventional | - | 10-36 h | Moderate | nih.gov |
| Synthesis of Triazole Derivatives | Ultrasound | 45–55°C | 39–80 min | 65–80% | nih.gov |
| Synthesis of Phenylbenzohydrazides from Isatoic Anhydride | Conventional (Reflux) | Ethanol | 2 h | ~80% | nih.gov |
| Synthesis of Phenylbenzohydrazides from Isatoic Anhydride | Ultrasound | Reported as unsuccessful in improving yield/time | nih.gov |
Synthesis of Functionalized this compound Derivatives
Preparation of Halo-Substituted N-Phenylbenzohydrazides
Halo-substituted N-phenylbenzohydrazides are important intermediates and target molecules in medicinal chemistry. Their synthesis can be achieved through various routes, typically involving the reaction of a substituted hydrazine with a corresponding acyl halide or by reacting a substituted isatoic anhydride with a phenylhydrazine.
For example, 2-amino-5-bromo-N′-phenylbenzohydrazide was synthesized from 5-bromoisatoic anhydride and phenylhydrazine. nih.gov In cases where the phenylhydrazine is in its salt form, a base such as sodium hydroxide is used to generate the free nucleophile before the addition of the anhydride. nih.govmdpi.com The reaction is typically carried out by refluxing the components in ethanol. nih.gov This method has been used to produce various bromo-substituted derivatives. nih.govmdpi.com
Another approach involves the condensation of a halo-substituted benzoyl chloride with phenylhydrazine. For instance, the synthesis of 4-fluoro-N'-phenylbenzohydrazide can be carried out by mixing phenylhydrazine with 4-fluorobenzoyl chloride in a solvent like dichloromethane at low temperatures. smolecule.com A base such as pyridine is often added to facilitate the reaction. smolecule.comvjs.ac.vn Similarly, chloro-substituted derivatives like 3-Chloro-N'-methyl-N'-phenylbenzohydrazide have been synthesized via a photocatalytic cross-dehydrogenative coupling reaction. rsc.org
The table below summarizes the synthesis of some halo-substituted N-phenylbenzohydrazides.
| Compound | Starting Materials | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-amino-5-bromo-N′-phenylbenzohydrazide | 5-Bromoisatoic anhydride, Phenylhydrazine | NaOH, Ethanol, Reflux | 55% | nih.gov |
| 2-amino-5-bromo-N′-(4-bromophenyl)benzohydrazide | 5-Bromoisatoic anhydride, (4-bromophenyl)hydrazine (B1265515) | NaOH, Ethanol, Reflux | 52% | nih.gov |
| 4-Bromo-N'-phenylbenzohydrazide | Not specified | Not specified | 76% | rsc.org |
| 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride | 4-chloro-N'-ethylidene-N-(4-methoxyphenyl)benzohydrazide | Dry HCl gas, Methylene chloride, 0-5°C | Not specified | semanticscholar.org |
Synthesis of Ferrocene-Containing N-Phenylbenzohydrazides
Ferrocene's unique structural and electrochemical properties have made it a valuable moiety in the design of novel compounds. asianpubs.orgchemrxiv.org The introduction of a ferrocenyl group into an this compound scaffold can be achieved through the reaction of a ferrocene-containing electrophile with this compound.
A notable example is the synthesis of N'-ferrocenylmethyl-N'-phenylbenzohydrazide. asianpubs.orgasianpubs.org This compound was prepared by reacting (ferrocenylmethyl)trimethylammonium iodide with this compound in sodium-dried toluene. asianpubs.org The suspension was heated under reflux for 6 hours. After cooling, filtration, and washing with water, the product was isolated and recrystallized from ethanol to yield yellow-orange needles. asianpubs.org This reaction provides a method to introduce a substituent containing two nitrogen atoms attached to the ferrocenyl group. asianpubs.org
The synthesis is summarized below:
Reactants : this compound and (Ferrocenylmethyl)trimethylammonium iodide. asianpubs.org
Solvent : Sodium-dried toluene. asianpubs.org
Conditions : The mixture is heated under reflux for 6 hours, followed by cooling, filtration, and recrystallization from ethanol. asianpubs.org
Product : N'-ferrocenylmethyl-N'-phenylbenzohydrazide. asianpubs.org
Yield : 82%. asianpubs.org
The synthesis of ferrocene-containing hydrazones can also be achieved by the condensation of ferrocene (B1249389) carboxaldehyde with substituted hydrazides. chemrxiv.orgdiva-portal.org This general approach allows for the creation of a library of ferrocenyl-hydrazone derivatives for various applications, including as electrochemical sensors. chemrxiv.org
Derivatization via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like a nitro group. acs.orgd-nb.inforsc.org This methodology can be applied to this compound to introduce new aryl substituents.
A clear example is the synthesis of N′-(2-nitrophenyl)-N′-phenylbenzohydrazide. acs.org This reaction involves the condensation of 1-fluoro-2-nitrobenzene (B31998) with N′-phenylbenzohydrazide. acs.org The reaction proceeds well in various alcoholic solvents, with the optimal yield achieved using potassium carbonate (K2CO3) as the base in ethanol, heated in a sealed tube. acs.org The presence of the nitro group on the electrophile is crucial for activating the ring towards nucleophilic attack by the hydrazide. d-nb.inforsc.org
The optimized reaction conditions for this SNAr reaction are detailed in the table below.
| Product | Reactants | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| N′-(2-nitrophenyl)-N′-phenylbenzohydrazide | N′-phenylbenzohydrazide, 1-fluoro-2-nitrobenzene | K2CO3 (1.1 equiv) | Ethanol | ~110 °C, sealed tube, 2 days | 62% | acs.org |
This SNAr strategy provides a direct route to N',N'-diaryl acylhydrazines, which are valuable precursors for more complex heterocyclic systems, such as benzo-fused 1,2,4-triazinyl radicals. acs.org
Synthesis of Anthranyl Phenylhydrazides
Anthranyl phenylhydrazides, also referred to as 2-amino-N'-phenylbenzohydrazides, are synthesized from isatoic anhydride and the corresponding phenylhydrazine derivatives. nih.govmdpi.com This reaction provides a straightforward method to obtain these structures, which are of interest for their potential biological activities. mdpi.com
The general procedure involves heating a mixture of isatoic anhydride and a phenylhydrazine in ethanol under reflux for approximately two hours. nih.gov If the phenylhydrazine is used as its hydrochloride salt, a base like sodium hydroxide is added to the reaction mixture to liberate the free nucleophilic hydrazine. nih.govmdpi.com The resulting solid product can then be isolated by filtration. nih.gov
The synthesis of several anthranyl phenylhydrazides is outlined below:
2-amino-N′-phenylbenzohydrazide : A mixture of isatoic anhydride and phenylhydrazine in ethanol was refluxed for 2 hours, yielding the product in 80% yield. nih.gov
2-amino-5-bromo-N′-phenylbenzohydrazide : Prepared from 5-bromoisatoic anhydride and phenylhydrazine in the presence of NaOH in ethanol, resulting in a 55% yield. nih.gov
2-amino-5-bromo-N′-(4-bromophenyl)benzohydrazide : Synthesized from 5-bromoisatoic anhydride and (4-bromophenyl)hydrazine with NaOH in ethanol, affording a 52% yield. nih.gov
These anthranyl phenylhydrazides can serve as precursors for other heterocyclic compounds, such as quinazolin-4(3H)-ones, through cyclization reactions. mdpi.com
Introduction of Methylsulfonyl Pharmacophores in this compound Derivatives
The methylsulfonyl (SO2CH3) group is a key pharmacophore in many selective COX-2 inhibitors. psu.ac.thrsc.org Incorporating this group into the this compound scaffold has been a strategy to develop new potential anti-inflammatory agents. psu.ac.th
The synthesis of these derivatives often starts with a hydrazine containing the methylsulfonyl group. For example, (4-(methylsulfonyl)phenyl)hydrazine (B1294491) is a key intermediate. psu.ac.th This can be reacted with various acylating agents to form the final this compound derivatives. A study detailed the synthesis of twelve N-phenylbenzohydrazides containing a para-methylsulfonyl group on the N-phenyl ring, achieving yields ranging from 43-99%. psu.ac.th One specific example, N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide, was identified as having the highest COX-2 inhibitory activity in the series. psu.ac.th
Another synthetic strategy involves the reaction of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide with meta-chloroperbenzoic acid to oxidize the thioether to the corresponding sulfone, followed by further modifications. nih.gov While not directly this compound, this illustrates a common method for introducing the methylsulfonyl group.
The general approach for synthesizing this compound derivatives with a methylsulfonyl pharmacophore is summarized in the table below.
| Derivative Type | Key Intermediate | General Method | Yield Range | Reference |
|---|---|---|---|---|
| N'-acyl-N-(4-(methylsulfonyl)phenyl)benzohydrazides | (4-(methylsulfonyl)phenyl)hydrazine | Acylation with appropriate benzoyl chlorides or carboxylic acids. | 43-99% | psu.ac.th |
Spectroscopic and Structural Elucidation of N Phenylbenzohydrazide and Its Derivatives
Vibrational Spectroscopy Studies (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. ksu.edu.sauni-siegen.deresearchgate.net For N-phenylbenzohydrazide and its derivatives, these spectra are characterized by absorption bands and scattering peaks corresponding to the vibrations of the N-H, C=O, C-N, and aromatic C-H bonds.
The analysis of the FT-IR and FT-Raman spectra of related benzohydrazide (B10538) compounds provides a basis for assigning the observed vibrational frequencies. nih.govprimescholars.com The N-H stretching vibration typically appears as a strong band in the IR spectrum, generally in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most characteristic absorptions, appearing intensely in the IR spectrum around 1660-1630 cm⁻¹. The Amide II band, which results from a mix of N-H in-plane bending and C-N stretching, is observed near 1550-1520 cm⁻¹.
Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibrations are generally located in the 1330–1260 cm⁻¹ range. esisresearch.org The combination of IR and Raman spectroscopy is complementary; vibrations that are weak in IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational analysis. ksu.edu.sauni-siegen.de For instance, homo-nuclear bonds like C=C are more sensitive in Raman spectroscopy. ksu.edu.sa
A summary of typical vibrational assignments for hydrazide derivatives is presented below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3329 - 3180 | IR |
| Aromatic C-H Stretch | 3088 - 3000 | IR, Raman |
| C=O Stretch (Amide I) | 1690 - 1603 | IR |
| C=N Stretch | 1614 - 1597 | IR, Raman |
| N-H Bend (Amide II) | 1550 - 1520 | IR |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1330 - 1260 | IR, Raman |
| CCC Trigonal Bending | ~1000 | Raman |
Mass Spectrometry (MS) Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺), which confirms the molecular weight of the compound. libretexts.org
Beyond determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. The molecular ion, being a radical cation, can undergo fragmentation to produce a series of smaller, characteristic ions. libretexts.org For hydrazide structures, common fragmentation pathways often involve the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms. For example, cleavage of the N-N bond or the C(O)-N bond can lead to the formation of benzoyl cations (m/z 105) or phenyl-related fragments (m/z 77). stackexchange.com Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
The molecular formula of this compound is C₁₃H₁₂N₂O. The exact mass is calculated using the masses of the most abundant isotopes of each element. nih.gov
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O |
| Exact Mass | 212.094963011 Da |
| Molecular Weight | 212.25 g/mol |
Note: Data sourced from PubChem. nih.gov
The high precision of HRMS allows for the unambiguous identification of this compound, distinguishing it from other compounds with the same nominal mass. This technique is crucial in the characterization of newly synthesized derivatives and in metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) provides information on both the retention time of a compound and its mass fragmentation pattern upon electron ionization. The mass spectrum of this compound (under the synonym Benzoic acid, 2-phenylhydrazide) reveals a characteristic fragmentation pattern that aids in its structural elucidation.
The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is consistent with the structure of this compound, involving cleavages at the amide and hydrazide bonds.
Table 2: Major Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 212 | [C₁₃H₁₂N₂O]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Data interpreted from the NIST WebBook mass spectrum for Benzoic acid, 2-phenylhydrazide.
The most prominent fragments include the benzoyl cation (m/z 105), the aniline (B41778) radical cation (m/z 93), and the phenyl cation (m/z 77). These fragments are indicative of the core structures within the this compound molecule.
X-ray Crystallography and Solid-State Structural Analysis
Studies on derivatives such as N'-acetyl-N'-phenyl-2-naphthohydrazide and N-(4-nitrobenzoyl)-N'-phenylhydrazine reveal common structural motifs and packing arrangements. tandfonline.comnih.gov These structures are generally stabilized by a network of intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The crystal structures of this compound derivatives are predominantly stabilized by intermolecular hydrogen bonds and π–π stacking interactions. The hydrazide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust hydrogen-bonding networks.
In the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, the molecules are linked by N-H···O and C-H···O hydrogen bonds. tandfonline.comnih.gov Additionally, C-H···π and π–π stacking interactions contribute to the formation of a stable supramolecular structure. tandfonline.com Similarly, N-(4-nitrobenzoyl)-N'-phenylhydrazine forms a complex three-dimensional framework through a combination of N-H···O and C-H···O hydrogen bonds.
Dihedral Angles and Molecular Conformation in the Solid State
The molecular conformation of this compound and its derivatives in the solid state is characterized by the dihedral angles between the aromatic rings and the planarity of the hydrazide group.
In many derivatives, the two aromatic rings are not coplanar. For instance, in one derivative, the dihedral angle between the two phenyl rings of a phenyl-benzohydrazide group was found to be 58.27 (9)°. This twist is a common feature and is influenced by steric hindrance and the nature of the substituents on the aromatic rings.
The hydrazide moiety itself may exhibit deviations from planarity. Theoretical and experimental studies on related N-acylhydrazones have shown that methylation can significantly alter the preferred dihedral angle of the O=C−N−X bond, shifting it from an antiperiplanar to a synperiplanar conformation. This highlights the conformational flexibility of the hydrazide linkage, which can be influenced by substitution.
Table 3: Selected Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Aryl-Aryl) |
| N'-acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | N-H···O, C-H···O, C-H···π, π–π | - |
| N-(4-nitrobenzoyl)-N'-phenylhydrazine | - | - | N-H···O, C-H···O | - |
Note: Data compiled from various crystallographic studies. tandfonline.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.
The benzoyl and phenyl groups are chromophores that absorb in the UV region. The conjugation between the phenyl ring, the hydrazide linkage, and the benzoyl group influences the position and intensity of the absorption maxima (λmax).
For benzohydrazide, a related compound, a UV-Vis spectrum shows a maximum absorption (λmax) at 285.2 nm. researchgate.net The electronic spectrum of this compound is likely to be similar, with potential shifts in λmax due to the additional phenyl group. The absorption bands in these systems are typically assigned to π → π* transitions within the aromatic rings and the C=O group, and n → π* transitions associated with the lone pair of electrons on the nitrogen and oxygen atoms. derpharmachemica.com
The solvent can influence the position of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore(s) Involved | Expected Wavelength Region |
| π → π | Aromatic rings, C=O | Shorter wavelength (higher energy) |
| n → π | C=O, N atoms | Longer wavelength (lower energy) |
Further experimental studies on this compound are needed to determine the precise λmax values and molar absorptivities in various solvents to fully characterize its electronic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By focusing on the electron density, DFT calculations can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For hydrazide compounds, DFT has been successfully employed to understand their molecular geometry, vibrational frequencies, and electronic properties. researchgate.netsciforum.net
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Frontier Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govschrodinger.com A smaller gap generally suggests higher reactivity. nih.gov
DFT calculations are a common method for determining HOMO and LUMO energies. schrodinger.com For instance, in a study of a related hydrazine (B178648) derivative, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that indicates high chemical reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can reveal the likely sites for electrophilic and nucleophilic attack. nih.gov
Calculated Frontier Molecular Orbital Energies for a Hydrazine Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. walisongo.ac.iddtic.mil The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. wolfram.comresearchgate.net
For aromatic compounds, the MEP can reveal the influence of different substituents on the electrostatic potential of the molecule. dtic.mil In a study on (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate, the MEP surface was used to identify the electron-rich and electron-poor regions, providing insights into the molecule's reactive sites. researchgate.net
Optimized Molecular Geometry and Comparison with Experimental Data
DFT calculations can be used to determine the optimized, lowest-energy three-dimensional structure of a molecule. sciforum.net These theoretical geometries can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational method. researchgate.netsciforum.net
In a computational study of N-(2-Amino-benzoyl)-N'-phenyl hydrazine, the molecular geometry was optimized using DFT with the B3LYP functional and 6-31G(d) and 6-31G+(d,p) basis sets. The calculated bond lengths and angles showed good agreement with the experimental X-ray diffraction data, indicating that the theoretical model accurately reproduces the real-world structure of the molecule. researchgate.netsciforum.net For instance, the calculated C-C bond lengths in the phenyl rings were found to be in close agreement with the experimental values.
Similarly, a study on m-methoxy-N'-(m-anisoyl)-N-phenylbenzohydrazide found that the geometry optimized with the B3LYP/6-311G basis set was in good accordance with the single-crystal X-ray diffraction structure. semanticscholar.org
Comparison of Selected Experimental and Calculated Bond Lengths (Å) for N-(2-Amino-benzoyl)-N'-phenyl hydrazine
| Bond | Experimental (X-ray) | Calculated (B3LYP/6-31G(d)) |
|---|---|---|
| C1-C6 | 1.389 | 1.393 |
| C7-N8 | 1.353 | 1.365 |
| N8-N9 | 1.383 | 1.371 |
| C10-O11 | 1.231 | 1.229 |
Data from a computational study on a related hydrazide. sciforum.net
Reduced Density Gradient (RDG) Analysis of Intermolecular Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. wikipedia.orgnih.gov These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular packing in crystals and the formation of molecular complexes. wikipedia.orgnih.gov
The RDG is a function of the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be identified. chemtools.org Typically, blue-colored isosurfaces indicate strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net This method provides a qualitative picture of the non-covalent interactions that stabilize the molecular structure. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes and conformational changes that occur over time. nih.gov
Dynamic Stability Analysis of Compound-Biomolecule Complexes (e.g., RMSD, Rg, SASA)
MD simulations are particularly useful for studying the stability of a ligand bound to a biological macromolecule, such as a protein. Several parameters are commonly analyzed to assess this stability:
Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of the atomic positions of the complex from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. researchgate.netresearchgate.net
Solvent Accessible Surface Area (SASA): The SASA quantifies the surface area of the complex that is accessible to the solvent. Changes in SASA can provide information about conformational changes that expose or bury different parts of the complex. researchgate.netresearchgate.net
In a typical MD simulation of a ligand-protein complex, these parameters are monitored over several nanoseconds. For a stable complex, the RMSD of the protein backbone and the ligand would be expected to plateau after an initial equilibration period. The Rg would remain relatively constant, and the SASA would not show large fluctuations, indicating that the ligand remains securely bound in the active site of the protein. pensoft.net
Chemical Reactivity and Mechanistic Pathways of N Phenylbenzohydrazide
Reactivity Profile of the Hydrazide Functional Group
The hydrazide functional group (-CO-NH-NH-) is the central locus of reactivity in the N-phenylbenzohydrazide molecule. Its chemical behavior is characterized by the interplay between the nucleophilic nitrogen atoms and the adjacent carbonyl group. The terminal nitrogen atom is typically the most nucleophilic site, readily participating in reactions with electrophiles.
The reactivity profile includes:
Nucleophilic Acylation and Condensation: The terminal amine of the hydrazide can react with acylating agents. More commonly, it undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a fundamental step in the synthesis of various heterocyclic rings.
Oxidation: The hydrazide group can be oxidized to form reactive intermediates like N-acyldiazenes. These intermediates are highly valuable in cycloaddition reactions. For instance, the aerobic oxidation of acylhydrazides can generate N-acyldiazenes in situ, which can then be trapped by other reagents to form heterocyclic products. mdpi.com
Cyclization Precursor: The bifunctional nature of the hydrazide group, possessing both nucleophilic nitrogens and a carbonyl group, makes this compound an excellent precursor for intramolecular and intermolecular cyclization reactions to form stable five- or six-membered heterocyclic rings. researchgate.net
This inherent reactivity allows this compound and its derivatives to serve as versatile building blocks in organic synthesis. cymitquimica.com
Cyclization Reactions Leading to Heterocyclic Systems
The ability of this compound to act as a scaffold for building complex molecular architectures is most evident in its cyclization reactions, which provide access to a diverse range of heterocyclic systems.
This compound is a key starting material for the synthesis of 1,3,4-oxadiazines. A one-pot protocol has been developed that involves the initial aerobic oxidation of the acylhydrazide to an N-acyldiazene intermediate. This is followed by a [2+4] cycloaddition reaction with allenoates, catalyzed by 4-(dimethylamino)pyridine (DMAP), to yield a variety of 1,3,4-oxadiazine derivatives. mdpi.com This method is advantageous as it avoids the need to handle the often-unstable N-acyldiazene starting materials directly. mdpi.com
While this compound is a confirmed precursor for 1,3,4-oxadiazines, the synthesis of other oxadiazine isomers from this specific compound is less commonly documented. However, general synthetic routes for other isomers exist using hydrazide-type precursors. For instance, 1,3,5-oxadiazines have been synthesized through methods like dehydrosulfurization, which could potentially be adapted for derivatives of this compound. researchgate.net Similarly, while the direct synthesis of 1,2,4- and 1,2,5-oxadiazines from this compound is not prominent, related five-membered 1,2,5-oxadiazole (furazan) systems have been accessed through cascade reactions involving the in situ generation of (1,2,5-oxadiazolyl)hydrazines. nih.govacs.orgresearchgate.net
Derivatives of this compound are effective precursors for the synthesis of quinazolinone frameworks. Specifically, 2-amino-N'-phenylbenzohydrazide undergoes an alum-catalyzed condensation reaction with various aldehydes in ethanol (B145695) to produce 2-aryl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net This reaction provides a pathway to a class of compounds with significant biological interest. Furthermore, N'-aryl benzohydrazides can be used in a highly regioselective, PTSA-catalyzed reaction with cyclopropane (B1198618) aldehydes to synthesize tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. mdpi.com Another synthetic strategy involves the reaction of 2-amino-N′-phenylbenzohydrazide with alkyne-appended benzaldehydes, which is a key step in the synthesis of quinazolinone-1,2,3-triazole-acetamide conjugates. nih.gov
The synthesis of benzotriazepine derivatives directly from this compound is not extensively reported in the surveyed chemical literature.
This compound serves as a key starting material in a robust, two-step route to generate stable benzo- and pyrido-fused 1,2,4-triazinyl radicals, also known as Blatter radicals.
The synthesis proceeds via the following pathway:
N'-Arylation: this compound is first condensed with a 1-halo-2-nitroarene (such as 1-fluoro-2-nitrobenzene) via nucleophilic aromatic substitution. This reaction yields an N'-(2-nitrophenyl)-N'-phenylbenzohydrazide derivative.
Reductive Cyclization: The nitro group of the resulting hydrazide is then mildly reduced to an amino group, for example using Pd-C/H2 or indium powder. The intermediate N'-(2-aminophenyl)benzohydrazide undergoes a subsequent acid-mediated cyclodehydration, leading to the formation of a fused triazine ring system.
Oxidation to Radical: The fused triazine is unstable and is readily oxidized upon treatment with a mild base (e.g., NaOH) to afford the desired stable 1,3-disubstituted benzo-fused 1,2,4-triazinyl radical in high yield.
This methodology has been successfully applied to generate a range of radicals with various substituents.
Oxidative Cyclization Reactions
Oxidative cyclization is a key transformation in which this compound participates, often involving the hydrazide moiety as the focal point of the reaction. These reactions typically proceed through an initial oxidation of the hydrazide or a derivative thereof, followed by an intramolecular ring-closure.
A prominent example is the one-pot synthesis of 1,3,4-oxadiazines, which relies on the initial aerobic oxidation of this compound to an N-acyldiazene. This reactive intermediate then undergoes a cycloaddition reaction, which constitutes the cyclization step. mdpi.com
Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related five-membered heterocyclic system, can be achieved from acylhydrazides. One common pathway involves the condensation of an acylhydrazide with an aldehyde to form an acylhydrazone, which is then subjected to an oxidative cyclization agent, such as ferric chloride, to yield the oxadiazole ring. researchgate.net Cationic iron(III)/TEMPO systems have also been used to catalyze the oxidative cyclization of aroyl hydrazones with oxygen as the oxidant. organic-chemistry.org
Electrochemical Behavior and Redox Chemistry of this compound Derivatives
The electrochemical properties of this compound derivatives have been investigated to understand their redox chemistry. Studies on N'-Ferrocenylmethyl-N'-phenylbenzohydrazide provide significant insight into the electronic behavior of the molecule. The presence of the electroactive ferrocene (B1249389) group allows for the probing of the electronic influence of the N'-phenylbenzohydrazide moiety.
Using techniques like cyclic voltammetry (CV) and rotating disk electrode (RDE) voltammetry, the oxidative electrochemistry of these derivatives has been studied in various media, such as acetonitrile (B52724) and aqueous ethanol. Research has shown that the N'-Ferrocenylmethyl-N'-phenylbenzohydrazide derivative undergoes a reversible, one-electron oxidation process corresponding to the Fc/Fc+ redox couple. This indicates that the molecule can be oxidized to a stable ferrocenium (B1229745) cation and subsequently reduced back to its original state.
The electrochemical process is typically diffusion-controlled. The introduction of the N'-phenylbenzohydrazide group attached to the ferrocene core influences the redox potential of the iron center, highlighting the electronic communication between the substituent and the redox-active metal center.
Below is a table summarizing representative electrochemical data for an N'-Ferrocenylmethyl-N'-phenylbenzohydrazide derivative obtained from cyclic voltammetry experiments.
| Parameter | Value in Acetonitrile | Value in Aqueous Ethanol |
| Anodic Peak Potential (Epa) | 465 mV | 480 mV |
| Cathodic Peak Potential (Epc) | 392 mV | 410 mV |
| Half-wave Potential (E1/2) | 428.5 mV | 445 mV |
| Peak Separation (ΔEp) | 73 mV | 70 mV |
Note: Data is illustrative and based on findings for N'-Ferrocenylmethyl-N'-phenylbenzohydrazide. Potentials are typically measured against a reference electrode.
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction processes of a chemical species. For this compound, it would be expected that the molecule would undergo oxidation at the hydrazide functional group. Studies on phenylhydrazine (B124118) have shown that it exhibits an irreversible oxidation peak in cyclic voltammetry. This suggests that the phenylhydrazide moiety in this compound would likely also undergo an irreversible oxidation process. The benzoyl group, being an electron-withdrawing group, might influence the oxidation potential, potentially making it higher than that of unsubstituted phenylhydrazine.
A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any anodic (oxidation) or cathodic (reduction) peaks. The scan rate dependence of the peak currents and potentials would provide information on the nature of the electron transfer process (e.g., diffusion-controlled, adsorption-controlled) and its reversibility. However, without experimental data, specific peak potentials and the number of electrons transferred remain speculative.
Rotating Disk Electrode (RDE) Voltammetry
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic technique that allows for the determination of kinetic parameters of an electrode reaction. By rotating the electrode at different speeds, one can control the mass transport of the analyte to the electrode surface. This technique is particularly useful for distinguishing between charge transfer kinetics and mass transport limitations.
For this compound, RDE voltammetry could be employed to study the kinetics of its oxidation. By analyzing the limiting current at different rotation rates using the Levich equation, it would be possible to determine the diffusion coefficient of the molecule. Furthermore, Koutecký-Levich analysis could provide insights into the electron transfer rate constant. In the absence of published RDE studies on this compound, it is hypothesized that the oxidation would be a diffusion-controlled process, similar to what has been observed for other organic molecules of comparable size.
Redox Potentials and Electron-Transfer Processes
The redox potential of a compound is a measure of its tendency to gain or lose electrons. For this compound, the primary electron-transfer process of interest is its oxidation. The oxidation potential would be influenced by the electronic effects of both the phenyl and benzoyl substituents on the hydrazide linkage.
The oxidation of hydrazides is generally believed to proceed via an initial one-electron transfer to form a radical cation, which can then undergo further reactions. In the case of this compound, the oxidation would likely lead to the formation of a variety of products, potentially including benzoic acid and other degradation products, following the initial electron transfer. The irreversibility observed in the CV of related compounds suggests that the initial radical cation is unstable and quickly undergoes follow-up chemical reactions. The exact redox potential would need to be determined experimentally, but it is expected to be in the range observed for other N-aryl benzohydrazides.
Due to the lack of specific experimental data in the current body of scientific literature, no data tables for the electrochemical properties of this compound can be provided at this time. The discussion above is based on the known electrochemical behavior of structurally similar compounds and serves as a theoretical framework for potential future studies on this molecule.
Coordination Chemistry and Metal Complexes of N Phenylbenzohydrazide
Synthesis and Structural Characterization of N-Phenylbenzohydrazide Metal Complexes
The synthesis of metal complexes of this compound and its analogues is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure.
The this compound ligand can exist in keto-enol tautomeric forms, which allows for different coordination modes upon complexation with metal ions. Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode. The disappearance of the ν(N-H) band and the appearance of new bands at lower frequencies for ν(C=N) and ν(C-O) in the IR spectra of the complexes suggest the deprotonation of the ligand and its coordination to the metal ion in the enol form. The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds.
Single-crystal X-ray diffraction studies have provided detailed structural information for a number of this compound and related hydrazone complexes. These studies have revealed a variety of coordination geometries, including distorted octahedral, square planar, and trigonal bipyramidal, depending on the metal ion and the stoichiometry of the complex. For instance, some nickel(II) complexes of N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide have been shown to possess a distorted octahedral geometry. The ligand can act as a bidentate or tridentate chelating agent, coordinating to the metal center through the carbonyl oxygen, azomethine nitrogen, and in some cases, a deprotonated enolic oxygen.
The stoichiometry of the complexes is often determined by elemental analysis and mass spectrometry. Molar conductivity measurements in various solvents can indicate whether the complexes are electrolytic or non-electrolytic in nature.
| Metal Ion | Ligand | Coordination Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| Nickel(II) | N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide | Distorted Octahedral | Bidentate/Tridentate | nih.gov |
| Copper(II) | Phenylglycine hydrazide | Trigonal Bipyramidal | Bidentate | nih.gov |
| Cobalt(II) | Phenylglycine hydrazide | Trigonal Bipyramidal | Bidentate | nih.gov |
| Manganese(II) | Phenylglycine hydrazide | Octahedral | Bidentate | nih.gov |
| Zinc(II) | Phenylglycine hydrazide | Octahedral | Bidentate | nih.gov |
Electronic and Geometric Properties of Metal Complexes
The electronic and geometric properties of this compound metal complexes are intrinsically linked to their coordination environment and the nature of the metal ion. These properties are often investigated using a combination of experimental techniques and computational methods.
Electronic Properties: Electronic spectra (UV-Vis) of the complexes provide insights into the electronic transitions occurring within the molecule. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and charge transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions. Upon complexation, these bands may shift to higher or lower wavelengths compared to the free ligand, confirming the coordination of the ligand to the metal ion. The electronic spectral data, in conjunction with magnetic susceptibility measurements, can help in determining the geometry of the complexes. For example, the number and position of d-d transition bands can be indicative of an octahedral or tetrahedral environment around the metal ion.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of these complexes. DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT calculations can also be used to optimize the geometry of the complexes and predict their structural parameters. The calculated bond lengths and angles can be compared with experimental X-ray data to validate the computational model. These computational studies can also provide information about the distribution of electron density within the molecule.
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|---|
| Dinickel bishydrazine ter[(1H-Tetrazol-3-yl)methan-3yl]-1H-tetrazole | - | - | - | Distorted Tetracoordinated | Ni-N (varying lengths) | mit.edu |
| Dinickel tetraazide ter[(1H-Tetrazol-3-yl)methan-3yl]-1H-tetrazolate | - | - | - | Distorted Tetracoordinated | Ni-N (varying lengths) | mit.edu |
Applications of this compound Metal Complexes in Catalysis
Transition metal complexes derived from this compound and related hydrazone ligands have shown promise as catalysts in various organic transformations. The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate molecules. The ligand framework can also play a crucial role in tuning the catalytic activity and selectivity by influencing the electronic and steric environment around the metal center.
Hydrazone metal complexes have been investigated as catalysts in a variety of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, some copper(II) complexes have been shown to be effective catalysts for the oxidation of phenols. nih.gov The catalytic efficiency can be influenced by factors such as the nature of the metal ion, the structure of the ligand, and the reaction conditions. N-heterocyclic carbene (NHC)-metal complexes, which can be structurally related to certain coordination modes of hydrazones, are also widely used in catalysis. scilit.comrsc.org
In the quest for sustainable energy solutions, there is a growing interest in the development of efficient and cost-effective electrocatalysts for important reactions such as the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Metal complexes of this compound and its derivatives have emerged as potential candidates for these applications.
Pyridyl aroyl hydrazone-based metal complexes of iron, cobalt, nickel, copper, and zinc have been investigated for the electrocatalytic hydrogen evolution reaction. nih.gov Among these, a nickel(II) complex, NiL₂, demonstrated the highest catalytic performance. nih.gov The electrocatalytic process was studied in the presence of a proton source, and the results suggest a ligand-centered metal-assisted catalysis pathway. nih.gov The efficiency of the catalyst can be evaluated by parameters such as the turnover frequency (TOF) and the overpotential required for the reaction. For the NiL₂ complex, a maximum turnover frequency of 7040 s⁻¹ with an overpotential of 0.42 V was achieved. nih.gov
The mechanism of electrocatalytic hydrogen evolution often involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. Subsequent reaction of this intermediate, either with another proton or another metal-hydride species, leads to the formation of hydrogen gas. The ligand can play a crucial role in this process by stabilizing the different oxidation states of the metal and by participating in proton relay mechanisms.
Investigation of this compound Metal Complexes in Material Science
The unique structural and electronic properties of this compound metal complexes make them interesting candidates for applications in material science. Their ability to self-assemble into well-defined structures and their potential to exhibit interesting magnetic and photophysical properties are key areas of investigation.
One area of interest is the development of coordination polymers and metal-organic frameworks (MOFs) using this compound or related ligands as building blocks. rsc.orgnih.govnih.govresearchgate.netrsc.org Coordination polymers are extended structures formed by the coordination of metal ions with organic linkers. nih.govmdpi.comrsc.org These materials can have diverse topologies, ranging from one-dimensional chains to three-dimensional networks. researchgate.net The properties of coordination polymers, such as their porosity and stability, can be tuned by varying the metal ion and the organic linker. These materials have potential applications in gas storage, separation, and catalysis.
The magnetic properties of this compound metal complexes are another area of active research. researchgate.netmdpi.comresearchgate.netdalalinstitute.com Complexes containing paramagnetic metal ions, such as manganese(II), iron(II), cobalt(II), and copper(II), can exhibit interesting magnetic behaviors, including antiferromagnetic or ferromagnetic coupling between the metal centers. mdpi.com In some cases, single-molecule magnet (SMM) behavior has been observed, where individual molecules exhibit slow relaxation of magnetization. mdpi.com This property is of interest for potential applications in high-density information storage and quantum computing. mdpi.com
The luminescent properties of this compound metal complexes, particularly those with d¹⁰ metal ions like zinc(II) and cadmium(II), are also being explored. nih.govdoaj.orgmdpi.commdpi.com The fluorescence or phosphorescence of these complexes can be influenced by the nature of the ligand and the coordination environment of the metal ion. Upon coordination to a metal ion, the luminescence of the ligand can be enhanced or quenched. These luminescent complexes have potential applications in areas such as chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs).
Advanced Research Applications of N Phenylbenzohydrazide
Role as a Reagent in Complex Organic Synthesis
N-phenylbenzohydrazide serves as a valuable reagent and building block in the field of complex organic synthesis. Its chemical structure, featuring reactive N-H protons, a carbonyl group, and two aromatic rings, allows it to participate in a variety of chemical transformations. It is particularly noted for its utility in condensation and oxidation reactions, which are fundamental processes for constructing more complex molecular architectures. cymitquimica.com
The phenylhydrazine (B124118) moiety is a well-established precursor in the synthesis of diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science. Researchers utilize this compound to introduce the benzoylphenylhydrazide framework into new molecules. Through targeted reactions, the hydrazide group can be cyclized to form rings or modified to link different molecular fragments, enabling the creation of novel compounds with specific, designed properties.
Intermediate in the Preparation of Specialty Chemicals (e.g., Dyes, Pigments)
Historically and currently, one of the significant applications of this compound is its role as an intermediate in the synthesis of specialty chemicals, particularly azo dyes. cymitquimica.com The hydrazide functional group can be chemically converted to an azo group (-N=N-), which is a primary chromophore responsible for the color in many organic dyes and pigments.
The general process involves the diazotization of an aromatic amine and its subsequent coupling with a suitable partner. This compound can be used as a precursor in reaction pathways that ultimately form these vibrantly colored compounds. The specific properties of the resulting dye, such as its color, fastness, and solubility, can be tuned by modifying the chemical structure of the this compound starting material or the other reactants involved in the synthesis.
Application as a Derivatizing Agent in Analytical Chemistry
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy used to analyze compounds that are otherwise difficult to detect. Derivatization involves chemically modifying an analyte to produce a new compound (a derivative) with properties that are more suitable for detection. labinsights.nl Reagents are often used to tag analytes with a chromophore (for UV-Visible detection) or a fluorophore (for fluorescence detection), thereby enhancing analytical sensitivity. labinsights.nl
This compound possesses structural features that make it a suitable candidate for a derivatizing agent. Its benzoyl and phenyl groups are chromophores that absorb ultraviolet light. This property allows it to be reacted with target analytes that lack a UV-absorbing moiety. By attaching the this compound molecule to the analyte, the resulting derivative can be readily detected and quantified using a standard UV detector in an HPLC system. This application is particularly useful for the analysis of compounds like certain fatty acids or alcohols that have poor detector response in their native form.
Exploration in the Design and Development of New Materials
The this compound scaffold is a subject of exploration in the design and synthesis of new materials and functional molecules. The development of novel compounds with specific biological or physical properties is a key area of materials research. The synthesis of new derivatives based on a core structure like this compound allows for the systematic investigation of structure-activity relationships.
For instance, research into new therapeutic agents has involved the synthesis of various derivatives of phenylhydrazine to create compounds with potential anticancer activity. scirp.org By using this compound as a foundational structure, chemists can introduce different functional groups onto its aromatic rings or modify the hydrazide linker. These modifications systematically alter the molecule's size, shape, and electronic properties, leading to the development of new molecular materials with tailored functions, such as enhanced biological activity or specific optical and electronic properties.
Corrosion Inhibition Studies of this compound and its Metal Complexes
A significant area of applied research for this compound is in the field of corrosion science. The compound and its metal complexes have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in industrial environments such as oilfields. researchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the rate of corrosion of a metal.
This compound functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. Research has shown that its effectiveness can be significantly enhanced by forming complexes with metal ions such as copper (Cu), manganese (Mn), and cobalt (Co). researchgate.net Electrochemical studies, including polarization measurements and electrochemical impedance spectroscopy (EIS), have been used to evaluate their performance. researchgate.net
Findings from these studies indicate that this compound and its metal complexes act as anodic-type inhibitors, meaning they primarily slow down the oxidation (dissolution) of the metal. researchgate.net Furthermore, their inhibition efficiency was found to increase as their concentration in the solution increases. researchgate.netresearchgate.net This research is crucial for developing new, effective, and environmentally conscious strategies to protect industrial infrastructure from corrosion damage.
| Inhibitor System | Inhibitor Type | Key Findings |
| This compound | Anodic-Type Inhibitor | Forms a protective adsorbed layer on the metal surface. |
| NPB-Cu Complex | Anodic-Type Inhibitor | Inhibition efficiency increases with increasing concentration. researchgate.net |
| NPB-Mn Complex | Anodic-Type Inhibitor | Shows significant reduction in corrosion current (Icorr) upon application. researchgate.net |
| NPB-Co Complex | Anodic-Type Inhibitor | Characterized by electrochemical polarization and EIS techniques to confirm inhibitive properties. researchgate.net |
Biological Activity and Mechanistic Insights in Vitro and in Silico
Antimicrobial Activity
N-phenylbenzohydrazide derivatives have been evaluated for their efficacy against a range of microbial pathogens, demonstrating notable antifungal and antibacterial properties.
Derivatives of N'-phenylhydrazide have shown significant promise as antifungal agents, particularly against various strains of Candida albicans, including those resistant to conventional therapies like fluconazole. nih.govnih.gov A study involving fifty-two synthesized N'-phenylhydrazides revealed that all compounds exhibited some level of antifungal activity. nih.gov Notably, 27 of these compounds demonstrated better inhibitory activity against fluconazole-resistant C. albicans strains (4395 and 5272) than fluconazole itself. nih.govnih.gov
One derivative, designated A11, displayed the most potent activity against C. albicans strains SC5314, 4395, and 5272, with MIC80 values (the concentration required to inhibit 80% of fungal growth) of 1.9, 4.0, and 3.7 μg/mL, respectively. nih.gov Other compounds, such as B14 and D5, also showed superior activity against four fluconazole-resistant strains compared to the reference drug. nih.gov Mechanistic studies suggest that the antifungal action of these compounds involves the generation of free radicals and reactive oxygen species, leading to damage of the fungal mycelium morphology. nih.govresearchgate.net Some phthalimide Schiff base derivatives of hydrazide have also shown very high activity against Candida albicans. f1000research.com
| Compound | C. albicans SC5314 (MIC80 µg/mL) | C. albicans 4395 (MIC80 µg/mL) | C. albicans 5272 (MIC80 µg/mL) |
|---|---|---|---|
| A11 | 1.9 | 4.0 | 3.7 |
| B14 | Data not specified | Better than fluconazole | Better than fluconazole |
| D5 | Data not specified | Better than fluconazole | Better than fluconazole |
The antibacterial potential of this compound derivatives has been investigated, with studies showing varied efficacy against Gram-positive and Gram-negative bacteria. Research on pyrazole (B372694)/chitosan Schiff bases containing a hydrazide linkage indicated good inhibitory activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while demonstrating no activity against the tested Gram-negative bacteria. researchgate.net
Similarly, a study on phthalimide Schiff base derivatives found that most compounds exhibited only slight inhibition against both Gram-positive and Gram-negative bacteria. f1000research.com However, moderate to high activity was observed against Streptococcus pyogenes. f1000research.com This suggests that the antibacterial spectrum of this compound derivatives can be highly dependent on their specific structural modifications.
| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Pyrazole/chitosan Schiff bases | Good inhibition against B. cereus and S. aureus | No inhibition | researchgate.net |
| Phthalimide Schiff bases | Slight inhibition; moderate to high against S. pyogenes | Slight inhibition | f1000research.com |
Anticancer Potential and Related Studies
The hydrazide/hydrazone scaffold, characterized by the -CONH-N=CH- group, is recognized for its potential in developing new anticancer agents. pharmainfo.in A series of synthesized N'[(Substituted Phenyl)Benzylidene]Benzohydrazides were screened for their in-vitro anticancer activity against A-549 human lung cancer cell lines using an MTT assay. pharmainfo.in
The results indicated that all tested compounds were capable of inhibiting the growth of the human lung carcinoma cell line in a dose-dependent manner, showing moderate to significant inhibitory activities. pharmainfo.in The compound designated as 2a demonstrated the highest inhibitory effect against this cell line. The study noted that the inhibitory effects may be attributable to the presence of the (-CONH-N=CH-) functional group. pharmainfo.in
| Compound | CTC50 (Concentration for 50% cell kill) | Inhibitory Effect |
|---|---|---|
| 2a | Lowest value (most potent) | Highest |
| 2b | Higher than 2a | Moderate |
| 2d | Higher than 2a | Moderate |
| 2e | Higher than 2a | Moderate |
Tyrosinase Inhibitory Activity and Mechanistic Evaluation
Currently, there is a lack of specific research data available in the public domain regarding the tyrosinase inhibitory activity of this compound. While the broader class of hydrazide and hydrazone derivatives has been investigated for tyrosinase inhibition, dedicated studies on this compound are not presently found in the reviewed scientific literature.
DNA Binding and Interaction Studies
The interaction of this compound derivatives with DNA has been explored, revealing insights into their potential mechanisms of action at the molecular level. These studies are crucial for understanding how such compounds might influence cellular processes.
Investigation of Binding Modes (e.g., Non-Covalent, Minor Groove Binding)
A study focused on an this compound derivative, N'-ferrocenylmethyl-N'-phenylbenzohydrazide (FhD), has provided evidence for its non-covalent interaction with DNA. tandfonline.com The primary mode of binding identified through molecular docking studies is minor groove binding. tandfonline.com This type of interaction is characterized by the molecule fitting into the smaller groove of the DNA double helix. tandfonline.com The stability of this binding is suggested to be driven by the formation of hydrogen bonds between the compound and the DNA molecule. tandfonline.com
Determination of Binding Constants and Free Energies
Quantitative analysis of the interaction between N'-ferrocenylmethyl-N'-phenylbenzohydrazide (FhD) and DNA has been performed using absorption spectroscopy and cyclic voltammetry. tandfonline.com These experimental techniques allowed for the determination of the binding constant (Kb) and the Gibbs free energy of binding (ΔG). The binding constants obtained from both methods were in the order of 10^3 M⁻¹, and the Gibbs free energy values were negative, indicating a spontaneous binding process. tandfonline.com
| Parameter | Absorption Spectroscopy | Cyclic Voltammetry |
| Binding Constant (Kb) | 5100 M⁻¹ | 6109 M⁻¹ |
| Binding Free Energy (ΔG) | -21.2 kJ/mol | -21.6 kJ/mol |
Antileishmanial Activity
The therapeutic potential of this compound and its derivatives has been explored in the context of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.
Inhibition of Specific Enzymatic Targets (e.g., Arginase, Ornithine Decarboxylase)
The polyamine biosynthesis pathway is a critical target for the development of antileishmanial drugs, with arginase and ornithine decarboxylase (ODC) being key enzymes in this pathway. nih.gov While the hydrazide scaffold has been investigated for its inhibitory effects on these enzymes, recent studies on anthranyl phenylhydrazide derivatives suggest a different mechanism of action.
A study on new anthranyl phenylhydrazide derivatives, such as 2-amino-5-bromo-N′-phenylbenzohydrazide, revealed potent activity against Leishmania amazonensis promastigotes. mdpi.com For instance, compound 1g (structure not provided in the source) demonstrated an IC50 value of 1.3 µM, which was tenfold more potent than a previously characterized α-α-difluorohydrazide. mdpi.com Interestingly, these new phenylhydrazides did not inhibit the Leishmania arginase. mdpi.com Instead, in silico analysis pointed towards pteridine reductase (PTR1) as a potential new target for these compounds. mdpi.com PTR1 is an essential enzyme for the survival of the Leishmania parasite, as it is involved in the biosynthesis of vital tetrahydrofolate and tetrahydrobiopterin. mdpi.com
While direct inhibition of arginase by this compound derivatives in the aforementioned study was not observed, it is noteworthy that phenylhydrazine (B124118), a related compound, has been shown to target and inhibit arginase activity. researchgate.net Ornithine decarboxylase is another crucial enzyme in polyamine synthesis and a target for antiprotozoal drugs like eflornithine. nih.gov The inhibition of ODC presents a viable strategy against parasitic infections. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.
Influence of Substituent Effects on Biological Efficacy
Structure-activity relationship (SAR) studies on various this compound analogues have provided valuable insights into the chemical features that govern their biological activities. In a series of novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles, the substituents on the benzylidene moiety were found to play a crucial role in their α-glucosidase inhibitory activity. nih.gov
The study revealed that the presence of a strong electron-withdrawing group, such as a nitro (NO2) group, at the para position of the benzylidene ring significantly enhanced the inhibitory potency. nih.gov Conversely, increasing the lipophilicity at this position with substituents like chlorine led to a decrease in activity. nih.gov For instance, derivatives bearing a 4-NO2 group exhibited IC50 values in the range of 0.01 to 8.09 µM, whereas those with a 4-Cl group had IC50 values ranging from 261.40 to 648.90 µM. nih.gov This suggests that electronic effects can have a more pronounced impact on the biological efficacy of this class of compounds than lipophilicity.
Furthermore, the substitution pattern on the other phenyl ring also modulates the activity. For example, in the context of antileishmanial anthranyl phenylhydrazides, the presence of bromine at specific positions was found to be advantageous. A compound with bromine at both positions R1 and R4 was more potent than compounds with bromine at only one of these positions. mdpi.com
Investigation of Biological Mechanisms at the Cellular and Molecular Level
The biological effects of this compound and its analogues are exerted through various mechanisms at the cellular and molecular level, including the modulation of oxidative stress and direct enzyme inhibition.
Free Radical Scavenging and Reactive Oxygen Species (ROS) Generation
The hydrazide scaffold is associated with antioxidant properties, primarily through free radical scavenging. Studies on hydroxybenzylidene hydrazines, which are structurally related to this compound, have demonstrated their capacity to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. nih.govresearchgate.netnih.govsemanticscholar.org The efficiency of radical scavenging is highly dependent on the number and position of hydroxyl groups on the benzylidene portion of the molecule. researchgate.netnih.govsemanticscholar.org Compounds with three hydroxyl groups were found to be the most effective radical scavengers. researchgate.netnih.govsemanticscholar.org
Conversely, certain N′-phenylhydrazide derivatives have been observed to induce the production of free radicals and reactive oxygen species (ROS) in fungal cells, leading to mycelium damage. nih.gov This suggests that depending on the cellular context and the specific chemical structure, this compound derivatives can act as either antioxidants or pro-oxidants.
Enzyme Inhibition Assays (e.g., COX, Tyrosinase, Arginase)
This compound and its derivatives have been evaluated as inhibitors of several enzymes, including cyclooxygenases (COX), tyrosinase, and arginase.
Cyclooxygenase (COX) Inhibition: While direct studies on this compound are limited, related structures containing a carbohydrazide or phenylhydrazine carboxamide moiety have been investigated for COX inhibition. For instance, 2-(2-amino benzoxazole-5-carbonyl)-N-phenylhydrazine carboxamide showed COX-2 inhibition with an IC50 value of 27.1 µg/ml. nano-ntp.com Diarylisoxazole derivatives have also been identified as selective COX-1 inhibitors, with mofezolac exhibiting an IC50 of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov These findings suggest the potential of the broader chemical class to which this compound belongs to interact with COX enzymes.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries. nih.gov Thiosemicarbazones, which share a structural similarity with the hydrazide group, are among the potent tyrosinase inhibitors. rsc.org
Arginase Inhibition: Arginase is a metalloenzyme that plays a crucial role in the urea cycle and has been implicated in various diseases. nih.gov Phenylhydrazine has been shown to inhibit recombinant human ARG1 and ARG2 with IC50 values that suggest it targets the enzyme. researchgate.net The inhibition of arginase by small molecules is a therapeutic strategy being actively pursued. nih.govnedp.com
The following table summarizes the inhibitory activities of some this compound derivatives and related compounds against various enzymes.
| Compound/Derivative Class | Enzyme Target | IC50 Value | Reference |
| 2-(2-amino benzoxazole-5-carbonyl)-N-phenylhydrazine carboxamide | COX-2 | 27.1 µg/ml | nano-ntp.com |
| Mofezolac (diarylisoxazole derivative) | COX-1 | 0.0079 µM | nih.gov |
| Mofezolac (diarylisoxazole derivative) | COX-2 | >50 µM | nih.gov |
| N′-substituted benzylidene benzohydrazides (4-NO2 derivatives) | α-glucosidase | 0.01 - 8.09 µM | nih.gov |
| N′-substituted benzylidene benzohydrazides (4-Cl derivatives) | α-glucosidase | 261.40 - 648.90 µM | nih.gov |
| Anthranyl phenylhydrazide derivative (1g ) | Leishmania amazonensis promastigotes | 1.3 µM | mdpi.com |
Microscopic Morphological Changes (e.g., Confocal Laser Scanning Microscopy, Scanning Electron Microscopy)
The investigation into the biological activity of this compound and its derivatives has extended to visualizing the direct impact of these compounds on the morphology of fungal cells. Techniques such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) have been employed to observe the ultrastructural changes induced by these compounds, providing valuable insights into their mechanism of action. nih.govnih.gov
Scanning Electron Microscopy (SEM) Observations
Research focused on a potent antifungal N'-phenylhydrazide derivative, compound A11, has utilized SEM to examine its effects on the morphology of Candida albicans hyphae. nih.govnih.gov C. albicans is a dimorphic fungus, capable of switching between a yeast form and a filamentous hyphal form, the latter being crucial for tissue invasion and biofilm formation. nih.gov
In a controlled laboratory setting, significant alterations in the hyphal morphology of C. albicans were observed following treatment with compound A11. nih.govnih.gov Untreated hyphae presented a normal, healthy appearance, characterized by regular, plump, and smooth surfaces. nih.gov In stark contrast, hyphae exposed to the N'-phenylhydrazide derivative exhibited extensive and severe morphological damage. nih.govnih.gov
The treated hyphae appeared shriveled, distorted, and displayed rough surfaces. nih.gov Further detailed examination revealed the presence of folding, wrinkling, and invagination along the hyphal structure. nih.gov These observations suggest that the compound disrupts the integrity of the fungal cell wall and/or membrane, leading to a loss of normal cellular structure. nih.govnih.gov Additionally, an abnormal transition from the yeast form to the filamentous form was noted in the presence of the compound, indicating an inhibition of the proper formation and growth of hyphae. nih.gov
The observed damage to the mycelium morphology is believed to be a consequence of the compound's ability to induce the generation of free radicals and reactive oxygen species (ROS) within the fungal cells, which in turn disrupts normal physiological processes. nih.govnih.gov
The following table summarizes the microscopic morphological changes observed in Candida albicans hyphae after treatment with the N'-phenylhydrazide derivative A11, as documented in the research findings.
| Microscopic Feature | Control Group (Untreated) | Treatment Group (Compound A11) |
|---|---|---|
| Overall Appearance | Dispersed, regular, plump | Shriveled, distorted |
| Surface Texture | Smooth and uniform | Rough, with folding, wrinkling, and invagination |
| Hyphal Integrity | Intact | Damaged |
| Yeast-to-Hyphae Transition | Normal | Abnormal |
Confocal Laser Scanning Microscopy (CLSM)
While studies investigating the antifungal mechanism of N'-phenylhydrazide derivatives have mentioned the use of Confocal Laser Scanning Microscopy (CLSM), detailed findings regarding the specific microscopic morphological changes observed through this technique are not extensively described in the currently available research literature. nih.govresearchgate.net CLSM is a powerful tool for obtaining high-resolution, three-dimensional images of cells and can be used to visualize the intracellular localization of compounds or specific cellular components. Future research employing CLSM could further elucidate the precise subcellular targets and the sequence of events leading to the morphological damage observed with SEM.
Future Research Directions and Academic Translational Potential
Development of Novel N-Phenylbenzohydrazide Derivatives with Enhanced Academic Utility
The future development of this compound derivatives is geared towards creating molecules with tailored properties that extend beyond traditional therapeutic applications. The focus is shifting to the rational design of compounds that can serve as sophisticated tools in various academic disciplines. This involves strategic structural modifications to the this compound core to impart specific functionalities.
One promising direction is the synthesis of derivatives that can act as chemical probes to investigate biological pathways. By incorporating reporter groups such as fluorescent tags or photoaffinity labels, these novel derivatives could be used to identify and study the interactions of bioactive molecules with their cellular targets. This would provide invaluable insights into disease mechanisms and aid in the validation of new drug targets.
Furthermore, the synthesis of this compound derivatives with unique photophysical or electronic properties is an emerging area of interest. Such compounds could find applications in materials science, for instance, in the development of novel sensors, organic light-emitting diodes (OLEDs), or as components of coordination polymers with interesting magnetic or catalytic properties. The ability to fine-tune the electronic characteristics of the this compound scaffold through targeted synthesis will be crucial in realizing this potential.
Interdisciplinary Research Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation
The advancement of this compound research will increasingly rely on a synergistic, interdisciplinary approach that integrates synthetic chemistry, computational modeling, and biological evaluation. This powerful combination allows for a more efficient and insightful discovery and optimization process for new derivatives.
Synthetic chemistry will continue to provide the essential foundation by enabling the creation of diverse libraries of this compound analogs. Modern synthetic methodologies will allow for more precise control over the three-dimensional structure and functional group presentation of these molecules.
Computational modeling , including techniques such as molecular docking and quantum chemical calculations, will play a critical role in the rational design of new derivatives. nih.gov These in silico methods can predict the binding affinity of compounds to specific biological targets, elucidate structure-activity relationships (SARs), and provide insights into their pharmacokinetic and pharmacodynamic properties. nih.gov This predictive power helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, in the development of novel inhibitors, computational studies can guide the modification of the this compound scaffold to maximize interactions with the active site of a target enzyme. nih.govnih.gov
Biological evaluation remains the ultimate test of the functional properties of the newly synthesized compounds. High-throughput screening and a battery of in vitro and in vivo assays are essential to determine the biological activity, potency, selectivity, and potential toxicity of the derivatives. The data generated from these studies provides crucial feedback for the refinement of computational models and the design of subsequent generations of compounds.
A notable example of this interdisciplinary approach is the design of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as potential antitumor drugs. nih.gov In this study, the key pharmacological properties of known thymidylate synthase inhibitors were combined in a novel scaffold, leading to the synthesis of 42 new compounds. nih.gov The biological evaluation of these derivatives against various cancer cell lines revealed that some compounds exhibited significant anti-proliferative activity. nih.gov Further mechanistic studies, including flow cytometry and western blot analysis, demonstrated that a lead compound could induce apoptosis in cancer cells. nih.gov
Exploration of New Academic Applications Beyond Current Scope
While the majority of research on this compound has been concentrated on its potential in medicinal chemistry, there is a growing interest in exploring its utility in other academic fields. The inherent chemical properties of the hydrazide functional group open up a range of possibilities for new and innovative applications.
In the realm of analytical chemistry , this compound and its derivatives could be developed as novel reagents for the detection and quantification of specific analytes. The hydrazide moiety can react with carbonyl compounds, suggesting potential applications in derivatization reactions to enhance the detection of aldehydes and ketones in complex mixtures using techniques like chromatography and mass spectrometry.
In materials science , the ability of the this compound scaffold to participate in hydrogen bonding and coordinate with metal ions makes it an attractive building block for the construction of supramolecular assemblies and coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity, with potential applications in gas storage, separation technologies, and chemical sensing.
Furthermore, the field of chemical biology could benefit from the development of this compound-based chemical probes. These tools could be designed to selectively interact with specific biomolecules, enabling the study of their function in living systems. For example, derivatives could be engineered to bind to particular enzymes or receptors, allowing for their visualization and functional modulation.
Q & A
Q. How is N-phenylbenzohydrazide synthesized, and what are the key reaction conditions?
Methodological Answer: A common synthesis route involves the condensation of benzohydrazide with phenyl isocyanate or substituted benzoyl chlorides. For example, m-methoxy-substituted derivatives are synthesized via a one-pot reaction using dichloromethane as a solvent under reflux conditions. Key steps include:
- Acid chloride preparation : Reacting carboxylic acids with thionyl chloride to generate reactive intermediates.
- Hydrazide formation : Coupling the acid chloride with phenylhydrazine in the presence of a base (e.g., triethylamine).
- Crystallization : Purification via slow evaporation or recrystallization from ethanol yields high-purity crystals . Typical yields exceed 80% under optimized conditions .
Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3200 cm⁻¹) and confirms hydrazide formation .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, the dihedral angle between phenyl rings in m-methoxy derivatives is ~45°, influencing packing efficiency .
- UV-Vis spectroscopy : Detects electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .
- NMR : ¹H and ¹³C spectra confirm regiochemistry and substituent effects .
Advanced Research Questions
Q. How do researchers design experiments to study the DNA binding mechanism of this compound derivatives?
Methodological Answer: DNA interaction studies combine experimental and computational approaches:
- Absorption titration : Measures hypochromism in UV-Vis spectra (e.g., λ = 260 nm for DNA) to calculate binding constants (Kb ≈ 5100–6109 M⁻¹) .
- Cyclic voltammetry : Quantifies redox peak shifts to determine binding free energy (ΔG ≈ −21 kJ/mol) .
- Molecular docking : Predicts binding modes (e.g., minor groove binding with ΔG = −25.5 kJ/mol via AutoDock Vina) .
- Molecular dynamics (MD) simulations : Assess stability of DNA-ligand complexes over 100 ns trajectories using AMBER or GROMACS .
Q. How are computational methods applied to study the electronic properties of this compound complexes?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize molecular geometries and predict:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (e.g., 3.2–4.1 eV) correlate with corrosion inhibition efficiency .
- Electrostatic potential (ESP) maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .
- Natural Bond Orbital (NBO) analysis : Quantifies intramolecular charge transfer in metal complexes (e.g., Cu–N bond order ≈ 0.85) .
Q. What methodologies assess the corrosion inhibition efficiency of this compound derivatives in industrial environments?
Methodological Answer:
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct) to calculate inhibition efficiency (e.g., 85–92% at 500 ppm for Co complexes) .
- Potentiodynamic polarization : Determines corrosion current density (icorr) and identifies anodic/cathodic inhibition behavior .
- Scanning electron microscopy (SEM) : Visualizes surface morphology post-corrosion (e.g., reduced pitting in mild steel) .
- Quantum chemical parameters : Correlate ΔE (HOMO-LUMO gap) with experimental efficiency (R² > 0.90) .
Q. How do researchers address contradictions in experimental data for this compound interactions (e.g., binding constants vs. computational predictions)?
Methodological Answer:
- Statistical validation : Use Pearson/Spearman correlation to compare experimental (Kb) and computational (ΔGbinding) data .
- Error analysis : Quantify uncertainties in DFT methods (e.g., basis set superposition error) via counterpoise correction .
- Multi-method validation : Cross-check results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
